Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate
Overview
Description
“Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate” is a chemical compound with a complex structure. It incorporates an imidazole ring and a medium-sized benzoxazepine ring . This compound is one of the rare classes of benzoxazepine derivatives .
Synthesis Analysis
The synthesis of this compound often involves the reaction of 1,2-diketons, 2-formyl phenoxy acetic acids, and ammonium acetate in acetic acid under reflux conditions . Then, thionyl chloride is added to produce lactam in the absence of a catalyst . The synthesis of 2,3,4,5-tetrahydro-1,4-benzoaxazepines often involves the reduction of carbonyl groups or a double bond .Molecular Structure Analysis
The molecular structure of this compound includes a fused seven-membered benzoxazepine ring . The positions of oxygen and nitrogen atoms in the ring system can vary, leading to different types of benzoxazepine nucleus systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This reaction leads to the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its IR, 1H NMR, and 13C NMR spectra . For instance, the characteristic absorption at 1740–1790 cm−1 in its IR spectrum is attributed to the presence of C=O groups .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that substituted fused benzoxazepine rings have been identified as PI3-kinase inhibitors for cancer . This suggests that this compound could potentially have therapeutic applications in the treatment of various types of cancers .
Future Directions
Properties
IUPAC Name |
methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)9-2-3-11-10(8-9)12-14-4-5-15(12)6-7-18-11/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNZANAJXIKTLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN3C2=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168400 | |
Record name | Methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-42-0 | |
Record name | Methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1282516-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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